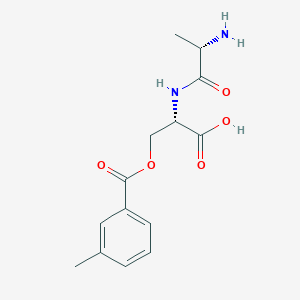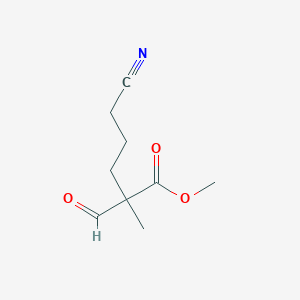![molecular formula C19H23ClO6 B12635339 Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is an organic compound with the molecular formula C14H15ClO4 It is known for its unique structure, which includes a chlorophenyl group and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion using sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 4-chlorobenzyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the formation of enolate ions.
Alkyl Halides: Such as 4-chlorobenzyl bromide, used in alkylation reactions.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Applications De Recherche Scientifique
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Catalysis: Used in catalytic reactions to facilitate the formation of specific products.
Mécanisme D'action
The mechanism of action of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A commonly used malonic ester in organic synthesis.
Diethyl 2-(4-chlorophenyl)methylidenepropanedioate: A structurally similar compound with a different substitution pattern.
Uniqueness
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is unique due to its specific substitution pattern and the presence of the oxane ring
Propriétés
Formule moléculaire |
C19H23ClO6 |
|---|---|
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate |
InChI |
InChI=1S/C19H23ClO6/c1-3-25-17(22)15(18(23)26-4-2)16(21)19(10-5-11-24-12-19)13-6-8-14(20)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3 |
Clé InChI |
HLSNQCHTMBZIOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C1(CCCOC1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


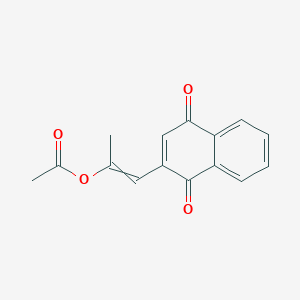
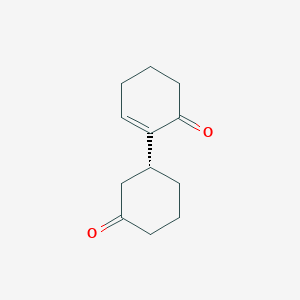
![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
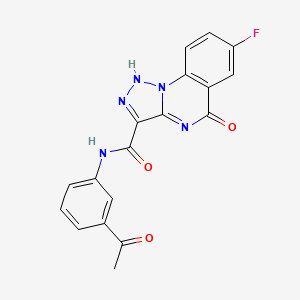
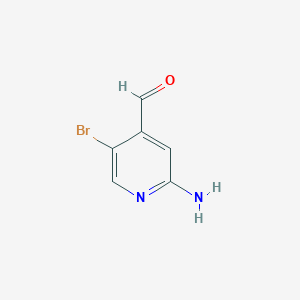
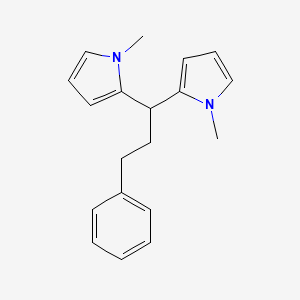

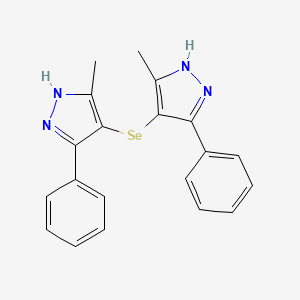
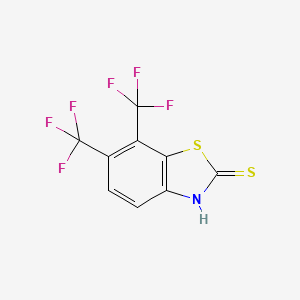

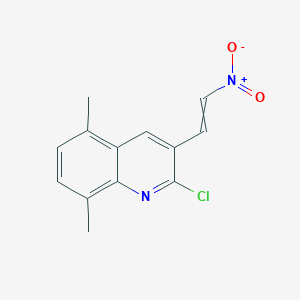
![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)
